

1-Ethylpyridinium Chloride as a pyridinium-based ionic liquid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethylpyridinium Chloride*

Cat. No.: B1362654

[Get Quote](#)

An In-depth Technical Guide to **1-Ethylpyridinium Chloride**: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist Abstract

1-Ethylpyridinium Chloride ($[C_2Py]Cl$) is a prominent member of the pyridinium-based ionic liquids (ILs), a class of compounds distinguished by their unique physicochemical properties. Characterized by a pyridinium cation and a chloride anion, this salt exists as a crystalline solid at room temperature and exhibits properties such as low volatility, high thermal stability, and significant ionic conductivity.^{[1][2]} These attributes make it a versatile and efficient medium for a diverse range of applications, including electrochemistry, organic synthesis, materials science, and biocatalysis.^{[1][3]} This guide provides a comprehensive technical overview of **1-Ethylpyridinium Chloride**, detailing its core properties, a validated synthesis protocol, its primary applications with mechanistic insights, and critical safety considerations for laboratory and industrial use.

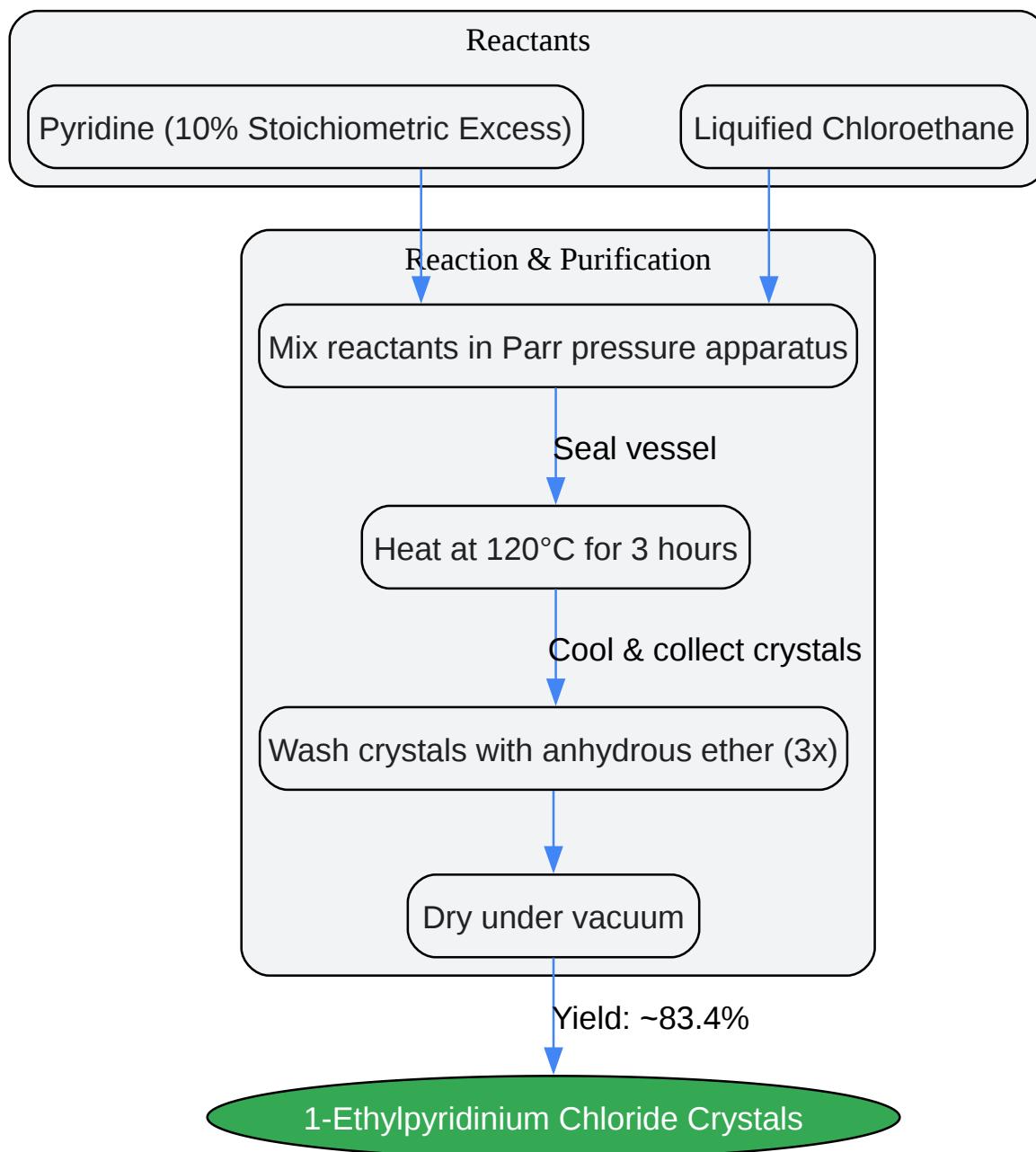
Introduction to Pyridinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—position them as "green" and highly adaptable alternatives to traditional volatile organic solvents.^{[1][2]}

Within this class, pyridinium-based ILs are distinguished by their aromatic, nitrogen-containing cationic core.^[2] The structure of the pyridinium ring can be readily functionalized, allowing for fine-tuning of the IL's physical and chemical characteristics, including its hydrophobicity, viscosity, and melting point.^[2] **1-Ethylpyridinium Chloride** (CAS No. 2294-38-4) is a foundational example, where the nitrogen atom in the pyridine ring is quaternized by an ethyl group.^{[4][5]} Its utility stems from a combination of the pyridinium cation's electrochemical stability and the chloride anion's coordinating ability.

Physicochemical Properties of 1-Ethylpyridinium Chloride

A thorough understanding of the physicochemical properties of $[C_2Py]Cl$ is essential for its effective application. The key properties are summarized below.


Property	Value	Source(s)
Molecular Formula	$C_7H_{10}ClN$	[1] [4] [6] [7] [8]
Molecular Weight	143.61 g/mol	[1] [4] [6] [8]
CAS Number	2294-38-4	[1] [4] [6] [7]
Appearance	White to blue/green, hygroscopic crystalline solid or powder.	[1] [5] [7]
Melting Point	~100-118°C (Varies by purity and source)	[5] [6] [7] [9] [10]
Solubility in Water	Soluble	[5] [6] [7] [10]
Storage Conditions	Room temperature, under inert atmosphere.	[5] [6] [7]

The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.^{[9][11]} This necessitates storage in a dry, inert environment to maintain its purity and performance characteristics.

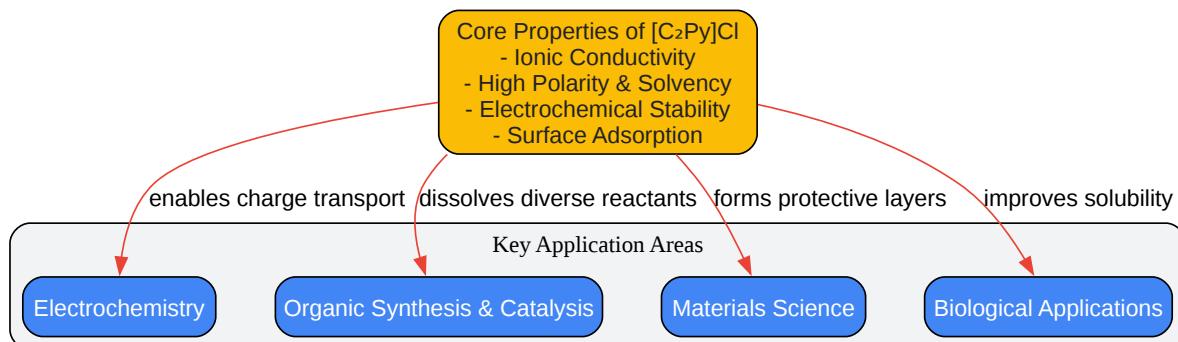
Synthesis of 1-Ethylpyridinium Chloride

The most common and direct method for synthesizing $[C_2Py]Cl$ is the quaternization of pyridine, an S_N2 reaction between pyridine and an ethylating agent, typically chloroethane.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Ethylpyridinium Chloride**.


Detailed Experimental Protocol

This protocol is synthesized from established laboratory procedures.[9][11]

- Preparation: Chill a 10% stoichiometric excess of pyridine in a suitable container. In a separate cold trap (e.g., using acetone and dry ice), liquefy chloroethane gas.
- Reaction Setup: Carefully transfer the liquefied chloroethane to a Parr pressure reaction apparatus containing the chilled pyridine.
- Reaction Conditions: Seal the pressure vessel securely. Heat the mixture to 120°C and maintain this temperature for 3 hours with appropriate stirring. The pressure inside the vessel will increase; ensure the apparatus is rated for the expected conditions.
- Isolation: After the reaction period, cool the vessel to room temperature. The product, **1-Ethylpyridinium Chloride**, will have formed as a white crystalline solid.
- Purification: Open the vessel in a fume hood. Collect the crystals and wash them three times with anhydrous diethyl ether. This step removes any unreacted pyridine and other organic impurities.
- Drying: Dry the washed crystals under vacuum to remove residual ether and any moisture. The final product is an extremely hygroscopic white solid.[9][11]
- Validation: Confirm product identity and purity using techniques such as NMR spectroscopy and melting point determination (literature value: 116-120°C).[9][11]

Core Applications and Mechanistic Insights

The utility of $[C_2Py]Cl$ is derived from its fundamental properties, which enable a wide range of applications.

[Click to download full resolution via product page](#)

Caption: Relationship between properties and applications of $[C_2Py]Cl$.

Electrochemistry

1-Ethylpyridinium Chloride's ionic nature and high conductivity make it an excellent component in electrochemical systems.^[1]

- Electrolytes: It serves as an effective electrolyte in batteries, supercapacitors, and fuel cells, facilitating efficient ion transport between electrodes.^{[1][2]} Its low volatility enhances the safety and operational temperature range of these devices compared to conventional organic solvent-based electrolytes.
- Electrochemical Sensors: The compound is used to develop sensitive and selective electrochemical sensors for monitoring environmental analytes.^[1] Its conductive nature provides a stable medium for electrochemical detection reactions.
- Electrochemical Synthesis: Pyridinium salts are used in electrochemical hydrogenation processes. For instance, they can act as both an electrolyte and a component that influences the electrical double layer at the cathode, impacting reaction kinetics.^[12]

Organic Synthesis and Catalysis

As a solvent, $[\text{C}_2\text{Py}]\text{Cl}$ can dissolve a wide array of organic and inorganic compounds, facilitating reactions that are difficult to achieve in traditional solvents.[\[1\]](#)[\[2\]](#)

- Reaction Medium: Its polarity and non-coordinating nature can stabilize charged intermediates and transition states, often leading to enhanced reaction rates and improved product selectivity.[\[2\]](#)
- Catalysis: While the chloride ion itself has limited catalytic activity, the ionic liquid as a whole provides a unique environment for catalysis, particularly in reactions involving polar substrates. It is valuable in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Materials Science: Corrosion Inhibition

$[\text{C}_2\text{Py}]\text{Cl}$ is an effective corrosion inhibitor for various metals.[\[1\]](#)

- Mechanism: The pyridinium cation adsorbs onto the metal surface through the nitrogen heteroatom and the π -electrons of the aromatic ring. This forms a protective molecular layer that acts as a barrier, isolating the metal from the corrosive medium (e.g., acid solutions) and extending the lifespan of metal components.[\[1\]](#)

Biological and Pharmaceutical Applications

The properties of pyridinium-based ILs lend themselves to various biological contexts.

- Solubilizing Agent: It can be used in biological studies to enhance the solubility of certain biomolecules, aiding in formulation and analysis.[\[1\]](#)
- Antimicrobial Potential: While toxicity data for $[\text{C}_2\text{Py}]\text{Cl}$ itself is limited, the broader class of pyridinium ILs has shown antibacterial activity.[\[13\]](#) The efficacy is highly dependent on the combination of the cation and anion. This suggests potential applications in developing novel antiseptics or active pharmaceutical ingredients, though further toxicological evaluation is required.[\[13\]](#)

Protocol Example: Evaluating Corrosion Inhibition

To validate the efficacy of $[\text{C}_2\text{Py}]\text{Cl}$ as a corrosion inhibitor, a weight loss experiment can be performed. This protocol demonstrates a self-validating system for trustworthiness.

- Coupon Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish them with silicon carbide paper, degrease with acetone, and dry.
- Solution Preparation: Prepare a corrosive medium (e.g., 1 M HCl). Create several test solutions by dissolving varying concentrations of **1-Ethylpyridinium Chloride** (e.g., 50, 100, 200 ppm) in the corrosive medium. Include a blank solution (corrosive medium only) as a control.
- Immersion Test: Immerse one prepared coupon into each test solution, ensuring it is fully submerged. Maintain the solutions at a constant temperature for a defined period (e.g., 6 hours).
- Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh them.
- Calculation:
 - Calculate the weight loss for each coupon.
 - Determine the corrosion rate (CR) using the formula: $CR = (\text{Weight Loss}) / (\text{Surface Area} \times \text{Time})$.
 - Calculate the Inhibition Efficiency (IE%) using the formula: $IE\% = [(CR_{\text{blank}} - CR_{\text{inhibitor}}) / CR_{\text{blank}}] \times 100$.
- Validation: A dose-dependent increase in Inhibition Efficiency validates the effectiveness of **1-Ethylpyridinium Chloride** as a corrosion inhibitor.

Safety and Handling

Adherence to safety protocols is paramount when handling **1-Ethylpyridinium Chloride**.

- GHS Hazard Classification:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]

- Precautionary Statements:
 - P264: Wash hands and exposed skin thoroughly after handling.[4]
 - P280: Wear protective gloves, eye protection, and face protection.[4]
 - P302+P352: IF ON SKIN: Wash with plenty of water.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
 - P332+P317 & P337+P317: If skin or eye irritation occurs: Get medical help.[4]
- Handling and Storage:
 - Due to its highly hygroscopic nature, always handle and store $[C_2Py]Cl$ under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[9][11]
 - Store in a cool, dark, and dry place.
 - Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

1-Ethylpyridinium Chloride stands out as a versatile and valuable pyridinium-based ionic liquid. Its unique combination of ionic conductivity, thermal stability, and tunable solvency makes it a powerful tool for researchers and professionals in drug development, materials science, and chemical engineering. By understanding its fundamental properties and adhering to established synthesis and handling protocols, its full potential can be harnessed to drive innovation in both academic research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. longdom.org [longdom.org]
- 3. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 4. 1-Ethylpyridinium Chloride | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethylpyridinium chloride Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. 1-Ethylpyridinium chloride CAS#: 2294-38-4 [m.chemicalbook.com]
- 7. 2294-38-4 CAS MSDS (1-Ethylpyridinium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-Ethylpyridinium Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-Ethylpyridinium Chloride as a pyridinium-based ionic liquid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362654#1-ethylpyridinium-chloride-as-a-pyridinium-based-ionic-liquid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com